L-古洛糖

概述

描述

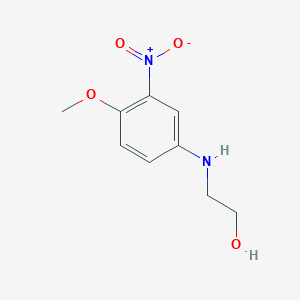

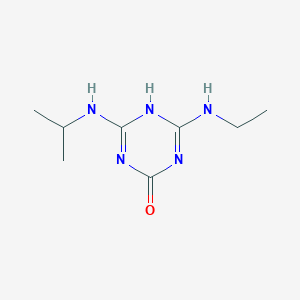

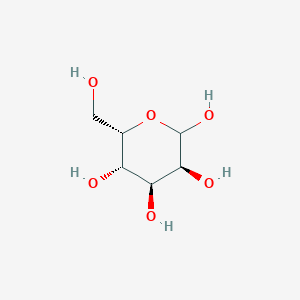

L-古洛糖,化学式为C₆H₁₂O₆或O=CH[CH(OH)]₅H,是更常见的D-葡萄糖的对映异构体。与D-葡萄糖不同的是,L-古洛糖不会自然存在于生物体中,但可以在实验室合成。它与葡萄糖具有相同的六碳骨架,将其归类为己糖。在味道上,L-古洛糖与D-葡萄糖没有区别 .

科学研究应用

L-古洛糖已被探索用于各种目的:

低热量甜味剂: 被提议作为一种低热量替代品,但尚未商业化。

胰岛素释放: L-古洛糖五乙酸酯刺激胰岛素释放,可能对 2 型糖尿病具有治疗潜力。

通便作用: L-古洛糖具有通便作用,已被考虑用于清洁结肠,而不破坏体液和电解质平衡。

作用机制

L-古洛糖发挥作用的具体机制尚在研究中。它可能涉及与细胞受体或代谢途径的相互作用。

生化分析

Biochemical Properties

L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of L-Gulose to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .

Cellular Effects

The presence of L-Gulose in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Gulose exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes L-Gulose to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of L-Gulose can change over time in laboratory settings. For instance, when L-Gulose is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that L-Gulose’s influence on cellular function may vary over time, depending on its stability and degradation .

Metabolic Pathways

L-Gulose is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of L-Gulose to AsA . This process can influence metabolic flux and metabolite levels within the cell .

准备方法

实验室合成:: L-古洛糖可以通过涉及化学转化的合成路线制备。一种常见的方法是使用特定试剂氧化D-葡萄糖。例如,D-葡萄糖用溴水氧化,然后还原,得到L-古洛糖。

工业生产:: 由于制造成本高,L-古洛糖的工业化生产并不常见。研究人员正在继续探索更高效的大规模合成方法。

化学反应分析

反应性:: L-古洛糖与其他醛糖一样,可以发生各种化学反应:

氧化: L-古洛糖可以被氧化生成羧酸。

还原: L-古洛糖的还原生成糖醇(糖醇)。

取代: L-古洛糖可以在其羟基上发生取代反应。

异构化: 在水溶液中,L-古洛糖在环状结构异构体之间相互转化,包括α-和β-L-古洛呋喃糖(五元环)以及α-和β-L-古洛吡喃糖(六元环)。

- 氧化: 溴水、硝酸或其他氧化剂。

- 还原: 硼氢化钠 (NaBH₄) 或催化氢化。

- 异构化: 酸性或碱性条件。

相似化合物的比较

L-古洛糖因其稀有性和独特的性质而脱颖而出。类似的化合物包括 D-葡萄糖、D-甘露糖和 D-半乳糖。

属性

CAS 编号 |

6027-89-0 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |

InChI 键 |

WQZGKKKJIJFFOK-QRXFDPRISA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

手性 SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

熔点 |

< 25 °C |

Key on ui other cas no. |

6027-89-0 |

物理描述 |

Solid |

同义词 |

L-(+)-Gulose; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-gulose?

A1: L-Gulose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Q2: Is there any spectroscopic data available for L-gulose?

A2: Yes, several studies have characterized L-gulose using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of L-gulose and its derivatives. [, ]

Q3: Where is L-gulose naturally found?

A3: L-Gulose is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []

Q4: How is L-gulose biosynthesized?

A4: Research suggests that L-gulose biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]

Q5: Is L-gulose involved in vitamin C biosynthesis in plants?

A5: While not a direct precursor in the main vitamin C pathway, L-gulose, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous L-gulose can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the L-gulose pathway for de novo vitamin C synthesis. [, ]

Q6: Can L-gulose be synthesized from other sugars?

A7: Yes, L-gulose can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of L-gulose from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of L-gulose. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]

Q7: Can L-gulose be used in the synthesis of other biologically active compounds?

A9: Yes, L-gulose serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, L-gulose is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used L-gulose in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []

Q8: Are there any applications of L-gulose in material science?

A10: While research in this area is still emerging, L-gulose derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。